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Compound of Interest

Compound Name: 10-Chloro-3-decyne

Cat. No.: B108090 Get Quote

An In-depth Technical Guide to the Molecular Structure of 10-Chloro-3-decyne

For Researchers, Scientists, and Drug Development Professionals

Abstract
This guide provides a comprehensive examination of the molecular structure of 10-Chloro-3-
decyne (CAS No: 18295-64-2). We will dissect its key architectural features, including the

internal alkyne and the primary alkyl chloride moieties, and explore how their interplay dictates

the molecule's overall geometry, electronic properties, and spectroscopic signature. This

document moves beyond a simple recitation of facts, offering insights into the causal

relationships between structure and chemical behavior, grounded in established principles of

organic chemistry. The methodologies for structural elucidation via modern spectroscopic

techniques are detailed, providing a self-validating framework for researchers. This guide is

intended to serve as an authoritative resource for professionals engaged in synthetic chemistry

and drug development who may encounter this or structurally related compounds.

Core Molecular Identity
10-Chloro-3-decyne is a bifunctional organic molecule characterized by a ten-carbon

backbone. Its structure is defined by two key functional groups: an internal alkyne (carbon-

carbon triple bond) located at the C3 position and a chlorine atom at the C10 position.
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Property Value Source

IUPAC Name 10-chlorodec-3-yne [1][2]

Synonyms
3-Decyne, 10-chloro-; 7-

Decyn-1-yl Chloride
[1][2][3]

CAS Number 18295-64-2 [1][3]

Molecular Formula C₁₀H₁₇Cl [1][2][3]

Molecular Weight 172.7 g/mol [1][3]

SMILES CCC#CCCCCCCCl [1][4]

Architectural Deep Dive: Functional Group Analysis
The molecule's physical and chemical properties are a direct consequence of the hybridization

states and electronic effects of its constituent parts. A logical starting point for understanding its

structure is to analyze the two primary functional groups.

The Internal Alkyne Moiety (C3-C4)
The defining feature of 10-Chloro-3-decyne is the carbon-carbon triple bond between C3 and

C4.

Hybridization and Geometry: The C3 and C4 carbon atoms are sp-hybridized. This

hybridization results in two unhybridized p-orbitals on each carbon, which overlap to form

two pi (π) bonds, constituting the triple bond. The sp-hybridized orbitals are oriented 180°

apart, enforcing a linear geometry for the atoms directly attached to the alkyne (C2-C3-C4-

C5). This linearity is a critical and rigid constraint on the molecule's three-dimensional

conformation.

Electronic Character: The triple bond is an electron-rich region, making it a potential site for

electrophilic addition reactions. However, compared to alkenes, the sp-hybridized carbons of

an alkyne are more electronegative due to their higher s-character (50% s-character vs. 33%

for sp² carbons). This increased electronegativity draws electron density closer to the carbon

nuclei, making the electrons in the π-bonds less available and alkynes generally less

reactive towards electrophiles than alkenes.
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The Primary Alkyl Chloride (C10)
At the opposite end of the carbon chain, the terminal chlorine atom defines the second key

reactive site.

Bond Polarity and Inductive Effects: The chlorine atom is significantly more electronegative

than the carbon atom to which it is attached (C10). This disparity creates a polar covalent

bond (C-Cl), with a partial negative charge (δ-) on the chlorine and a partial positive charge

(δ+) on the C10 carbon. This polarization makes the C10 carbon an electrophilic center,

susceptible to attack by nucleophiles.

Classification: The halogen is attached to a carbon that is bonded to only one other carbon

atom, classifying it as a primary (1°) alkyl halide.[5] This classification is crucial for predicting

its reactivity, as primary alkyl halides are highly amenable to nucleophilic substitution

reactions, particularly via the Sₙ2 mechanism.[6][7]

Caption: Molecular structure of 10-Chloro-3-decyne highlighting key functional groups.

Structure-Reactivity Relationship: A Synthesis
Perspective
Understanding a molecule's structure is intrinsically linked to understanding how it is formed.

The structure of 10-Chloro-3-decyne strongly suggests a synthetic route based on the

alkylation of a terminal alkyne, a cornerstone reaction in organic synthesis.[6][7][8]

This retrosynthetic analysis provides profound insight into the molecule's connectivity. The C-C

bond between C4 and C5 is a logical point of disconnection. This approach suggests that the

molecule can be synthesized from a smaller terminal alkyne (1-hexyne) and a halogenated

electrophile (1-chloro-4-iodobutane or similar).
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Caption: Retrosynthetic analysis of 10-Chloro-3-decyne.

The forward synthesis would involve deprotonating a terminal alkyne with a strong base like

sodium amide (NaNH₂) to form a highly nucleophilic acetylide anion.[6] This anion then attacks

the electrophilic carbon of a primary alkyl halide in an Sₙ2 reaction, forming the new carbon-

carbon bond.[7] The choice of a primary alkyl halide is critical to ensure substitution

predominates over elimination.[6][7]

Experimental Verification of Molecular Structure
The theoretical structure must be confirmed through empirical data. Spectroscopic methods

provide the necessary evidence to verify the connectivity and functional groups present in 10-
Chloro-3-decyne.
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Purified Sample of
10-Chloro-3-decyne

NMR Spectroscopy
(¹H, ¹³C) Infrared (IR) Spectroscopy Mass Spectrometry (MS)

Data Interpretation & Correlation

Confirmed Molecular Structure

Click to download full resolution via product page

Caption: Standard workflow for spectroscopic structure determination.
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Expected Spectroscopic Signatures
The following protocols outline the expected outcomes from standard spectroscopic analyses.

PubChem indicates the availability of IR and Raman spectral data for this compound.[2]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve ~5-10 mg of purified 10-Chloro-3-decyne in ~0.6 mL of

deuterated chloroform (CDCl₃).

¹H NMR Analysis:

C10-H₂: A triplet signal expected around 3.5 ppm, deshielded by the adjacent chlorine

atom.

C2-H₂ and C5-H₂: Signals expected in the range of 2.1-2.4 ppm, characteristic of protons

adjacent to an alkyne.

Alkyl Chain (C6-C9)-H₂: A complex multiplet region between 1.4-1.8 ppm.

C1-H₃: A triplet signal around 1.0 ppm.

¹³C NMR Analysis:

Alkyne Carbons (C3, C4): Two distinct signals in the range of 70-90 ppm.

C10: A signal around 45 ppm, deshielded by the chlorine.

Alkyl Carbons: Signals in the typical aliphatic region of 13-32 ppm.

Protocol 2: Infrared (IR) Spectroscopy

Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.

Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

Key Vibrational Frequencies:

C-H Stretch (sp³): A series of peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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C≡C Stretch: A weak to medium intensity peak in the range of 2100-2260 cm⁻¹. This peak

may be weak for a symmetrically substituted internal alkyne, but the asymmetry in this

molecule should allow for its observation.

C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

Protocol 3: Mass Spectrometry (MS)

Sample Ionization: Utilize Electron Impact (EI) or a soft ionization technique like Electrospray

Ionization (ESI).

Analysis:

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z ≈ 172.

[2]

Isotope Pattern: A crucial piece of evidence is the presence of an (M+2)⁺ peak with an

intensity that is approximately one-third of the M⁺ peak. This characteristic M/(M+2) ratio

of ~3:1 is a definitive indicator of the presence of a single chlorine atom (due to the natural

abundance of ³⁵Cl and ³⁷Cl isotopes).

Conclusion
The molecular structure of 10-Chloro-3-decyne is a compelling example of how distinct

functional groups—an internal alkyne and a primary alkyl chloride—coexist and define a

molecule's overall character. The rigid, linear geometry imposed by the sp-hybridized carbons

of the alkyne contrasts with the flexible aliphatic chain, while the polarized C-Cl bond

introduces a key electrophilic site. This bifunctional nature makes it a potentially versatile

building block in organic synthesis. The structural features discussed herein are readily

verifiable through a systematic application of standard spectroscopic techniques, providing a

robust framework for its identification and use in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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